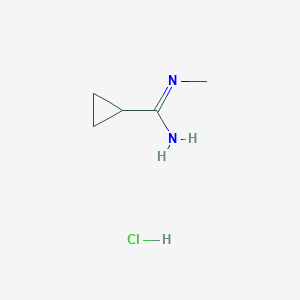N-methylcyclopropanecarboximidamide hydrochloride
CAS No.: 133090-11-6
Cat. No.: VC3043250
Molecular Formula: C5H11ClN2
Molecular Weight: 134.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 133090-11-6 |
|---|---|
| Molecular Formula | C5H11ClN2 |
| Molecular Weight | 134.61 g/mol |
| IUPAC Name | N'-methylcyclopropanecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
| Standard InChI Key | IJJSIEFXBOVJRN-UHFFFAOYSA-N |
| SMILES | CN=C(C1CC1)N.Cl |
| Canonical SMILES | CN=C(C1CC1)N.Cl |
Introduction
Chemical Structure and Properties
N-methylcyclopropanecarboximidamide hydrochloride is characterized by a cyclopropane ring attached to a carboximidamide group with N-methylation. Based on available data, this compound has the following properties:
| Property | Value |
|---|---|
| Chemical Name | N-methylcyclopropanecarboximidamide hydrochloride |
| CAS Number | 133090-11-6 |
| Molecular Formula | C5H10N2.HCl |
| Molecular Weight | 135 |
| SMILES Notation | C/N=C(/C1CC1)\N.Cl |
| InChI | InChI=1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
| InChIKey | IJJSIEFXBOVJRN-UHFFFAOYSA-N |
The compound features a cyclopropane ring with a carboximidamide group (C(=N)NH2) where one of the nitrogen atoms is methylated. The structure exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form .
Physical Characteristics
Though specific physical data for N-methylcyclopropanecarboximidamide hydrochloride is limited in the literature, it likely shares characteristics with related compounds:
| Physical Property | Characteristic |
|---|---|
| Appearance | Likely a crystalline solid/powder |
| Solubility | Generally soluble in water and polar solvents due to salt form |
| Storage Conditions | Recommended storage at -4°C (1-2 weeks), -20°C for long-term (1-2 years) |
| Stability | Relatively stable under standard laboratory conditions when properly stored |
The hydrochloride salt form typically improves stability compared to the free base, reducing hygroscopicity while increasing solubility in aqueous media. This makes handling and storage more practical for research applications .
| Hazard Category | Classification/Precaution |
|---|---|
| Skin Contact | May cause irritation (H315) |
| Eye Contact | May cause serious eye irritation (H319) |
| Respiratory | May cause respiratory irritation (H335) |
| Recommended PPE | Protective glasses, gloves, lab coat, adequate ventilation |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 |
Laboratory personnel should always wear protective equipment when handling this compound. Experimental considerations emphasize wearing protective glasses, protective clothing, masks, and gloves to avoid skin contact. All waste should be properly contained and disposed of according to regulations for specialized waste management .
Structural Relationships to Similar Compounds
N-methylcyclopropanecarboximidamide hydrochloride shares structural similarities with several related compounds:
| Related Compound | CAS Number | Structural Difference |
|---|---|---|
| Cyclopropanecarboximidamide hydrochloride | 57297-29-7 | Lacks N-methyl group |
| 1-methylcyclopropane-1-carboximidamide hydrochloride | 78104-89-9 | Methyl on cyclopropane instead of nitrogen |
| 2-Methylcyclopropane-1-carboximidamide hydrochloride | 617715-95-4 | Methyl on different position of cyclopropane |
| N-methylcyclopropanamine hydrochloride | 67376-94-7 | Lacks the amidine functionality |
These structural relationships are significant as they provide comparative data points for predicting chemical behavior and reactivity patterns of N-methylcyclopropanecarboximidamide hydrochloride .
Analytical Characterization
Several analytical techniques are suitable for characterizing N-methylcyclopropanecarboximidamide hydrochloride:
| Analytical Method | Application and Expected Results |
|---|---|
| 1H NMR Spectroscopy | Would show characteristic signals for cyclopropane ring protons (~0.7-1.2 ppm), methyl group (~3.0-3.2 ppm), and NH protons |
| 13C NMR Spectroscopy | Would display signals for the amidine carbon (~160-165 ppm), cyclopropane carbons (~5-15 ppm), and N-methyl carbon (~30-35 ppm) |
| IR Spectroscopy | Characteristic bands for N-H stretching, C=N stretching (amidine), and cyclopropyl C-H stretching |
| Mass Spectrometry | Molecular ion corresponding to the free base (M-HCl)+ and characteristic fragmentation patterns |
| X-ray Crystallography | Definitive structural confirmation if suitable crystals can be obtained |
These methods together provide comprehensive structural verification and purity assessment .
| Aspect | Details |
|---|---|
| Commercial Designation | Research-grade chemical |
| Primary Suppliers | Guanghan Bio-Tech Co., Ltd., Jintan Kangyuan Chemical Co., Ltd., other specialized chemical vendors |
| Packaging | Typically in gram quantities for research purposes |
| Purity Specifications | Generally ≥95% |
| Restrictions | For research use only, not for human or veterinary use |
The compound is primarily marketed for research applications and is available through catalog ordering from chemical suppliers specializing in research compounds and building blocks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume